An In-Depth Technical Guide to the Chemical Properties of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde
An In-Depth Technical Guide to the Chemical Properties of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-3-methyl-6-isopropylbenzaldehyde, with the CAS number 1665-99-2, is an aromatic aldehyde of interest in various chemical and pharmaceutical research fields. Its unique substitution pattern on the benzene ring, featuring hydroxyl, methyl, isopropyl, and formyl groups, imparts specific chemical reactivity and potential biological activity. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and spectral characterization, and explores the biological activities of its derivatives.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | --INVALID-LINK-- |
| Molecular Weight | 178.23 g/mol | --INVALID-LINK-- |
| CAS Number | 1665-99-2 | --INVALID-LINK--, --INVALID-LINK-- |
| Purity | 95% - 98% | --INVALID-LINK--, --INVALID-LINK-- |
| InChI Key | LLVQQQQUKUEOOW-UHFFFAOYSA-N | --INVALID-LINK-- |
| Storage Temperature | 2-8°C | --INVALID-LINK-- |
Synthesis
Detailed experimental protocols for the synthesis of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde are not extensively reported in readily accessible literature. However, its structure suggests that standard ortho-formylation reactions of the corresponding phenol, 2-isopropyl-5-methylphenol (carvacrol), could be employed. Two plausible synthetic routes are the Reimer-Tiemann and Duff reactions.
Potential Synthetic Pathways
Caption: Plausible synthetic routes to 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde.
Experimental Considerations
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Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of phenols using chloroform in a basic solution. The reaction typically proceeds by the electrophilic attack of dichlorocarbene on the phenoxide ion. A mixture of ortho and para isomers may be produced, requiring purification.
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Duff Reaction: This method utilizes hexamethylenetetramine as the formylating agent in the presence of an acid catalyst, such as trifluoroacetic acid or glycerol and boric acid. It is another common method for the ortho-formylation of phenols.
Spectroscopic Data
Detailed spectroscopic data for 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde is not widely published. The following are predicted and expected spectral characteristics based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (around 9.5-10.5 ppm), the phenolic hydroxyl proton (a broad singlet, chemical shift dependent on solvent and concentration), aromatic protons, the isopropyl methine proton (a septet), isopropyl methyl protons (a doublet), and the aromatic methyl protons (a singlet).
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¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the aldehyde (around 190-200 ppm), aromatic carbons (in the range of 110-160 ppm), and aliphatic carbons of the isopropyl and methyl groups.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands:
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A broad band for the O-H stretch of the phenol (around 3200-3600 cm⁻¹).
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A strong C=O stretching band for the aldehyde (around 1650-1680 cm⁻¹).
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C-H stretching bands for the aromatic and aliphatic groups (around 2850-3100 cm⁻¹).
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C=C stretching bands for the aromatic ring (around 1450-1600 cm⁻¹).
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (178.23 g/mol ). Fragmentation patterns would likely involve the loss of the formyl group (CHO), methyl groups, and the isopropyl group.
Biological Activity of Derivatives
While information on the direct biological activity of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde is scarce, its derivatives, particularly Schiff bases, have been investigated for their potential therapeutic properties.
A study by Tadavi et al. (2018) reported the synthesis of a new Schiff base and its metal complexes derived from the condensation of 2-hydroxy-6-isopropyl-3-methylbenzaldehyde and 1,2-diaminopropane. The study investigated the antioxidant, antimicrobial, and DNA cleavage activities of these compounds.
Antimicrobial and Antioxidant Activities of a Schiff Base Derivative
Caption: Synthesis and biological investigation of a Schiff base derivative.
The study found that the Schiff base and its complexes exhibited:
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Antioxidant activity , as determined by the DPPH free radical scavenging method.
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Antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.
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Antifungal activity against various yeasts (Candida albicans, Aspergillus flavus, Aspergillus niger, Cryptococcus neoformans).
These findings suggest that 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde can serve as a valuable scaffold for the development of novel therapeutic agents with potential antioxidant and antimicrobial properties. Further research into the direct biological effects of the parent aldehyde and the synthesis and screening of a wider range of its derivatives is warranted. No direct involvement in specific signaling pathways has been reported for the parent compound itself.
Conclusion
2-Hydroxy-3-methyl-6-isopropylbenzaldehyde is a substituted phenolic aldehyde with potential for further investigation in medicinal chemistry and materials science. While comprehensive data on its physical properties and detailed synthetic protocols are not yet widely available, its structural features and the demonstrated biological activity of its derivatives make it a compound of significant interest. Future research should focus on elucidating its physical and spectral properties more thoroughly, optimizing its synthesis, and exploring the full extent of its biological activities and those of its derivatives, including their mechanisms of action and potential involvement in cellular signaling pathways.
